![molecular formula C14H26N4O4 B14276542 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid CAS No. 157823-58-0](/img/structure/B14276542.png)
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid is a complex organic compound with the molecular formula C14H26N4O4. It is characterized by its bicyclic structure containing four nitrogen atoms and two carboxylic acid groups. This compound is known for its high solubility in water and its ability to form stable structures in solution .
Preparation Methods
The synthesis of 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid typically involves multiple steps. One common method includes the reaction of a tetraazamacrocyclic compound with acetic acid derivatives under controlled conditions. The process often requires the use of specific catalysts and solvents to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid involves its ability to chelate metal ions. The nitrogen atoms in the bicyclic structure provide multiple binding sites for metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .
Comparison with Similar Compounds
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: This compound has a similar structure but with a different ring size and number of carboxylic acid groups.
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane: Another bicyclic compound with a different ring structure and functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of four nitrogen atoms, which provide multiple binding sites for metal ions, enhancing its chelating ability .
Properties
CAS No. |
157823-58-0 |
|---|---|
Molecular Formula |
C14H26N4O4 |
Molecular Weight |
314.38 g/mol |
IUPAC Name |
2-[10-(carboxymethyl)-1,4,7,10-tetrazabicyclo[5.5.2]tetradecan-4-yl]acetic acid |
InChI |
InChI=1S/C14H26N4O4/c19-13(20)11-17-7-3-15-1-2-16(5-9-17)6-10-18(8-4-15)12-14(21)22/h1-12H2,(H,19,20)(H,21,22) |
InChI Key |
JBYVPUXCFPONQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(CCN1CCN(CC2)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



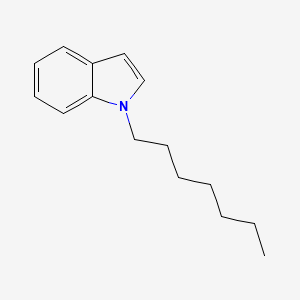
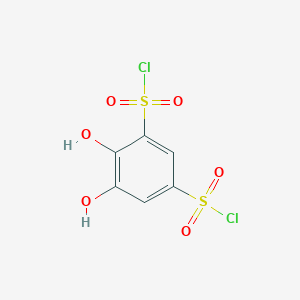
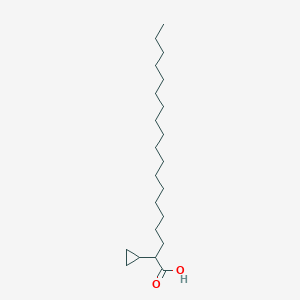
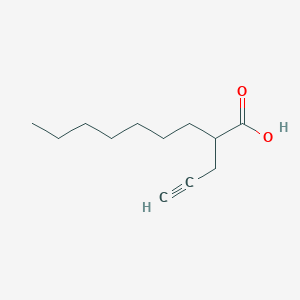
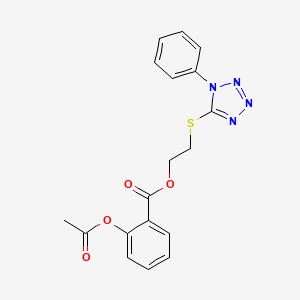
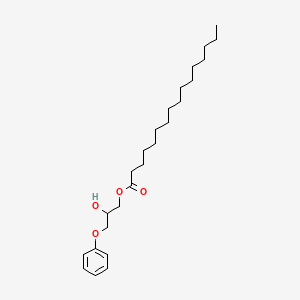
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
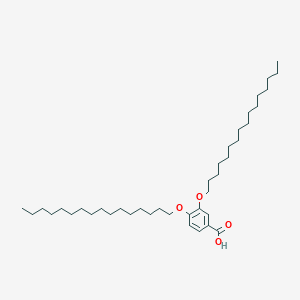

![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
